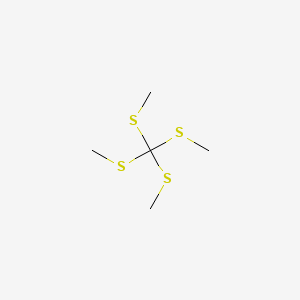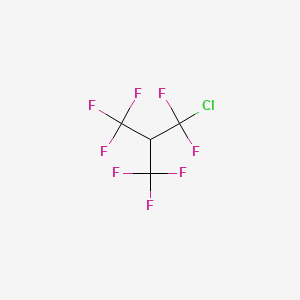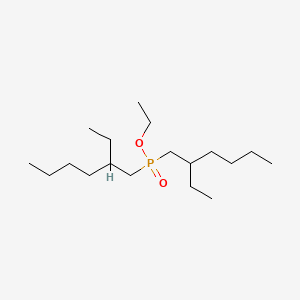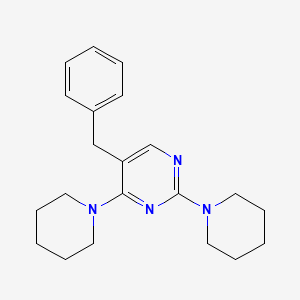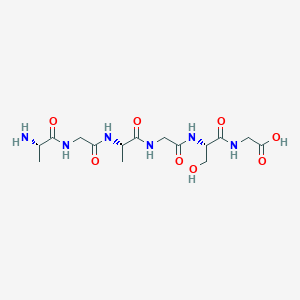
Dichloro(cyclohexyl)alumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(cyclohexyl)alumane is an organoaluminum compound characterized by the presence of two chlorine atoms and a cyclohexyl group attached to an aluminum atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichloro(cyclohexyl)alumane can be synthesized through the reaction of cyclohexylmagnesium chloride with aluminum trichloride. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
Cyclohexylmagnesium chloride+Aluminum trichloride→this compound+Magnesium chloride
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(cyclohexyl)alumane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different organoaluminum compounds.
Reduction Reactions: The compound can be reduced to form cyclohexylaluminum derivatives.
Oxidation Reactions: Oxidation can lead to the formation of aluminum oxides and other related compounds.
Common Reagents and Conditions
Substitution: Common reagents include alkyl or aryl halides, which react under mild conditions to replace the chlorine atoms.
Reduction: Reducing agents such as lithium aluminum hydride are used under controlled conditions.
Oxidation: Oxidizing agents like oxygen or hydrogen peroxide are employed under specific conditions to achieve the desired products.
Major Products Formed
Substitution: Formation of various organoaluminum compounds.
Reduction: Cyclohexylaluminum derivatives.
Oxidation: Aluminum oxides and related compounds.
Aplicaciones Científicas De Investigación
Dichloro(cyclohexyl)alumane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological systems due to its unique reactivity.
Medicine: Explored for its potential therapeutic applications, although more research is needed.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of dichloro(cyclohexyl)alumane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it a valuable catalyst in various chemical reactions. The molecular targets and pathways involved include the activation of substrates through coordination to the aluminum center, facilitating various transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Dichloro(phenyl)alumane
- Dichloro(methyl)alumane
- Dichloro(ethyl)alumane
Uniqueness
Dichloro(cyclohexyl)alumane is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where such properties are advantageous, distinguishing it from other similar compounds.
Propiedades
Número CAS |
2444-79-3 |
|---|---|
Fórmula molecular |
C6H11AlCl2 |
Peso molecular |
181.04 g/mol |
Nombre IUPAC |
dichloro(cyclohexyl)alumane |
InChI |
InChI=1S/C6H11.Al.2ClH/c1-2-4-6-5-3-1;;;/h1H,2-6H2;;2*1H/q;+2;;/p-2 |
Clave InChI |
SGPRELKOQPLBKJ-UHFFFAOYSA-L |
SMILES canónico |
C1CCC(CC1)[Al](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride](/img/structure/B14740362.png)
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14740370.png)


![N-[2-(2-hydroxyethylamino)ethyl]acetamide](/img/structure/B14740400.png)
![1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene](/img/structure/B14740402.png)
